3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
CAS No.: 176788-72-0
Cat. No.: VC7952931
Molecular Formula: C12H7ClN2O2S
Molecular Weight: 278.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176788-72-0 |
---|---|
Molecular Formula | C12H7ClN2O2S |
Molecular Weight | 278.71 g/mol |
IUPAC Name | 3-(2-amino-1,3-thiazol-4-yl)-6-chlorochromen-2-one |
Standard InChI | InChI=1S/C12H7ClN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15) |
Standard InChI Key | AQMOFQNYCHJBHT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CSC(=N3)N |
Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CSC(=N3)N |
Introduction
Structural Characteristics and Crystallographic Analysis
The molecular structure of 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one is defined by its planar conformation, as evidenced by X-ray crystallography . The compound crystallizes with two independent molecules in the asymmetric unit, both exhibiting near-planar geometries with maximum deviations of 0.177 Å and 0.076 Å from their mean planes . The coumarin core adopts a typical lactone ring structure, while the thiazole ring is oriented at a slight dihedral angle relative to the benzopyranone system.
Key Crystallographic Parameters
Parameter | Value |
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Molecular formula | C₁₂H₇ClN₂O₂S |
Molecular weight | 278.7 g/mol |
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 12.312 Å, b = 7.468 Å, c = 23.411 Å; β = 98.27° |
Hydrogen bonding | N–H···N (2.85–3.10 Å), C–H···O (3.20–3.45 Å) |
π-π stacking distances | 3.650–3.960 Å |
The crystal lattice is stabilized by strong N–H···N hydrogen bonds between the thiazole amino group and the coumarin carbonyl oxygen, alongside weaker C–H···O interactions . Aromatic π-π stacking between adjacent coumarin rings further enhances structural cohesion, with centroid-centroid distances ranging from 3.650 Å to 3.960 Å . These interactions collectively contribute to the compound’s thermal stability and crystallinity.
Synthetic Methodologies
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one involves multi-step strategies that converge coumarin and thiazole precursors. A representative pathway begins with the condensation of 6-chloro-3-acetylcoumarin with thiourea under acidic conditions, followed by cyclization to form the thiazole ring .
Key Synthetic Steps
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Coumarin Functionalization: 7-Hydroxy-6-chlorocoumarin undergoes acetylation at the 3-position using acetic anhydride in the presence of sulfuric acid, yielding 3-acetyl-6-chlorocoumarin .
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Thiazole Formation: The acetyl group reacts with thiourea in ethanol under reflux, facilitating cyclocondensation to form the 2-amino-1,3-thiazole ring . This step is catalyzed by iron(III) chloride, which promotes C–S bond formation via oxidative coupling .
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Purification: The crude product is purified via recrystallization from dimethylformamide (DMF) or ethanol, achieving yields of 65–89% depending on reaction conditions .
Alternative routes employ hydrazonyl halides or diazo compounds as intermediates, though these methods are less efficient due to competing side reactions . Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Physicochemical Properties
The compound’s physicochemical profile is critical for its solubility, bioavailability, and reactivity. Key parameters include:
Property | Value |
---|---|
Molecular weight | 278.7 g/mol |
logP (Partition coeff.) | 2.02 |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 8 |
Polar surface area | 85.07 Ų |
Solubility (logSw) | -2.86 (poor aqueous solubility) |
Spectroscopic and Computational Insights
UV-Vis Spectroscopy
The compound exhibits strong absorption in the UV region (λmax = 320–350 nm) attributed to π→π* transitions in the coumarin-thiazole conjugated system . The chloro substituent induces a bathochromic shift compared to non-halogenated analogs, enhancing light absorption properties .
Computational Modeling
Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate electronic stability . The HOMO is localized on the thiazole ring, while the LUMO resides on the coumarin moiety, suggesting charge transfer upon excitation .
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